molecular formula C7H8ClNO B1594001 4-Chloro-2,6-dimethylpyridine 1-oxide CAS No. 697-92-7

4-Chloro-2,6-dimethylpyridine 1-oxide

Cat. No. B1594001
Key on ui cas rn: 697-92-7
M. Wt: 157.6 g/mol
InChI Key: BLPBMEZQZABRQL-UHFFFAOYSA-N
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Patent
US06589967B1

Procedure details

4.0 g (25.4 mmol) of 4-chloro-2,6-dimethylpyridine-1-oxide was dissolved in 12 ml of acetic anhydride. The resultant solution was gradually heated to raise the temperature to the reflux temperature, and the solution was then stirred overnight at the same temperature. The reacted solution was then condensed under reduced pressure to obtain a crude product of acetic 4-chloro-6-methyl-2-pyridinylmethyl ester.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[N+:5]([O-])=[C:4]([CH3:10])[CH:3]=1.[C:11]([O:14]C(=O)C)(=[O:13])[CH3:12]>>[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([CH2:10][O:14][C:11](=[O:13])[CH3:12])[CH:3]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=CC(=[N+](C(=C1)C)[O-])C
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the solution was then stirred overnight at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to raise the temperature to the reflux temperature
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=CC(=NC(=C1)C)COC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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